3-Amino-1-(6-methoxy-3-azabicyclo[3.1.1]heptan-3-yl)propan-1-one
Overview
Description
3-Amino-1-(6-methoxy-3-azabicyclo[3.1.1]heptan-3-yl)propan-1-one is a useful research compound. Its molecular formula is C10H18N2O2 and its molecular weight is 198.26 g/mol. The purity is usually 95%.
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Mechanism of Action
Mode of Action
- The compound belongs to the indole class, which has diverse biological activities . It likely interacts with specific receptors due to its indole scaffold. These interactions can modulate cellular signaling pathways. Indole derivatives often inhibit enzymes involved in various metabolic processes. Unfortunately, specific details about its mode of action remain elusive.
Biochemical Pathways
- Some indole derivatives exhibit antiviral properties . We can speculate that this compound might interfere with viral replication pathways. Without direct evidence, we cannot pinpoint exact pathways affected by this compound.
Biochemical Analysis
Biochemical Properties
3-Amino-1-(6-methoxy-3-azabicyclo[3.1.1]heptan-3-yl)propan-1-one plays a significant role in biochemical reactions due to its ability to interact with enzymes and proteins. This compound has been shown to bind to specific enzymes, potentially inhibiting or activating their functions. For instance, it may interact with cytochrome P450 enzymes, influencing their catalytic activities. Additionally, this compound can form complexes with proteins, altering their conformation and function. These interactions are crucial for understanding the compound’s role in metabolic pathways and its potential therapeutic applications .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound can influence cell signaling pathways, such as the MAPK/ERK pathway, leading to changes in gene expression and cellular metabolism. It has been observed to modulate the activity of transcription factors, thereby affecting the expression of genes involved in cell proliferation, differentiation, and apoptosis. Furthermore, this compound can impact cellular metabolism by altering the activity of key metabolic enzymes .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can bind to the active sites of enzymes, either inhibiting or activating their catalytic functions. This compound may also interact with DNA and RNA, influencing gene expression by modulating the activity of transcription factors and other regulatory proteins. Additionally, this compound can affect post-translational modifications of proteins, such as phosphorylation and acetylation, further influencing cellular functions .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. This compound exhibits stability under specific conditions, but it may degrade over extended periods or under certain environmental factors such as light and temperature. Long-term studies have shown that this compound can have lasting effects on cellular functions, including sustained changes in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound may exhibit therapeutic effects, such as modulating enzyme activity and gene expression without causing significant toxicity. At higher doses, it can induce toxic or adverse effects, including cellular damage and disruption of normal metabolic processes. These dosage-dependent effects are crucial for determining the safe and effective use of this compound in therapeutic applications .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450, influencing the metabolism of other compounds. This interaction can lead to changes in metabolic flux and the levels of specific metabolites. Additionally, this compound may affect the activity of coenzymes and cofactors, further modulating metabolic pathways .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate its localization to particular cellular compartments, influencing its accumulation and activity. The compound’s distribution can affect its overall efficacy and potential side effects in therapeutic applications .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. This compound may be directed to specific organelles, such as the nucleus or mitochondria, through targeting signals or post-translational modifications. Its localization can influence its interactions with biomolecules and its overall impact on cellular processes. Understanding the subcellular distribution of this compound is essential for elucidating its mechanism of action and potential therapeutic applications.
Properties
IUPAC Name |
3-amino-1-(6-methoxy-3-azabicyclo[3.1.1]heptan-3-yl)propan-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N2O2/c1-14-10-7-4-8(10)6-12(5-7)9(13)2-3-11/h7-8,10H,2-6,11H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GBSCHRHARMFTJA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1C2CC1CN(C2)C(=O)CCN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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